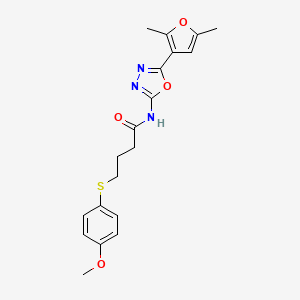
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, an oxadiazole moiety, and a thioether linkage. Its molecular formula is C17H20N4O3S with a molecular weight of approximately 396.43 g/mol. The presence of these functional groups is believed to contribute to its bioactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against Gram-positive bacteria | |
| 1,3,4-Oxadiazole derivatives | Broad-spectrum antimicrobial effects |
The mechanism of action for these compounds often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The compound has also shown promise in anticancer applications. A study demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15.8 | Induction of apoptosis through caspase activation |
| MCF-7 (breast cancer) | 12.3 | Inhibition of cell cycle progression at G1 phase |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled study, this compound was tested against various bacterial strains. Results indicated significant inhibition zones compared to controls, supporting its potential as an antimicrobial agent. -
Anticancer Evaluation :
A series of in vitro assays were conducted on human cancer cell lines. The compound exhibited selective toxicity towards cancerous cells while having minimal effects on normal cells, indicating a favorable therapeutic index.
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : Compounds containing oxadiazole rings often act as enzyme inhibitors, interfering with metabolic pathways essential for microbial growth and cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The furan moiety may contribute to oxidative stress in cells, leading to apoptosis in cancer cells.
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-12-11-16(13(2)25-12)18-21-22-19(26-18)20-17(23)5-4-10-27-15-8-6-14(24-3)7-9-15/h6-9,11H,4-5,10H2,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEABRVXYXLJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














